Cas no 3884-32-0 (2-chloro-4-(4-methylphenyl)-1,3-thiazole)

2-Chloro-4-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloro group at the 2-position and a 4-methylphenyl moiety at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The chloro group enhances electrophilic substitution potential, while the methylphenyl substituent contributes to steric and electronic modulation. Its well-defined molecular framework allows for precise derivatization, enabling applications in medicinal chemistry and material science. The compound’s stability and compatibility with cross-coupling reactions further underscore its utility in constructing complex molecular architectures.
2-chloro-4-(4-methylphenyl)-1,3-thiazole structure
3884-32-0 structure
Product Name:2-chloro-4-(4-methylphenyl)-1,3-thiazole
CAS No:3884-32-0
MF:C10H8ClNS
MW:209.695219993591
CID:871502
PubChem ID:12471426
Update Time:2025-10-30

2-chloro-4-(4-methylphenyl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 2-chloro-4-(4-methylphenyl)-
    • 2-chloro-4-(4-methylphenyl)-1,3-thiazole
    • 2-Chloro-4-p-tolylthiazole
    • EN300-101216
    • ILSSCCSGGFYZNM-UHFFFAOYSA-N
    • G49529
    • AKOS002657900
    • Z1037582804
    • 2-Chloro-4-(4-methylphenyl)thiazole
    • DTXSID501293241
    • DB-303056
    • NS-02334
    • 2-Chloro-4-(p-tolyl)thiazole
    • 3884-32-0
    • SCHEMBL4907429
    • STL259857
    • Inchi: 1S/C10H8ClNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
    • InChI Key: ILSSCCSGGFYZNM-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=CS1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 209.00674
  • Monoisotopic Mass: 209.0065981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

2-chloro-4-(4-methylphenyl)-1,3-thiazole Pricemore >>

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Additional information on 2-chloro-4-(4-methylphenyl)-1,3-thiazole

Research Brief on 2-Chloro-4-(4-methylphenyl)-1,3-thiazole (CAS: 3884-32-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-Chloro-4-(4-methylphenyl)-1,3-thiazole (CAS: 3884-32-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The thiazole core is a privileged scaffold in drug design, and modifications at the 2- and 4-positions, as seen in this compound, often lead to molecules with enhanced pharmacological properties.

Recent studies have explored the synthetic routes to 2-chloro-4-(4-methylphenyl)-1,3-thiazole, with an emphasis on green chemistry approaches. A 2023 publication in the Journal of Organic Chemistry detailed a novel one-pot synthesis using eco-friendly catalysts, achieving yields of over 85%. This advancement addresses previous challenges in scalability and environmental impact associated with traditional methods. The compound's stability under physiological conditions has also been characterized, showing promising results for in vivo applications.

In terms of biological activity, 2024 research published in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-chloro-4-(4-methylphenyl)-1,3-thiazole exhibits potent inhibitory effects against several kinase targets, particularly showing nanomolar activity against JAK3. This finding has sparked interest in its potential as a lead compound for autoimmune disease therapeutics. Molecular docking studies suggest that the chloro and methylphenyl substituents play critical roles in target binding, providing a structural basis for further optimization.

The compound's pharmacokinetic properties have been investigated in preclinical models, with a recent study in European Journal of Pharmaceutical Sciences (2024) reporting favorable oral bioavailability (∼65%) and moderate plasma protein binding (∼82%). These characteristics, combined with its demonstrated blood-brain barrier permeability in rodent models, position it as a promising candidate for central nervous system-targeted therapies. Researchers are particularly excited about its potential in neurodegenerative disease applications, where thiazole derivatives have shown neuroprotective effects.

Emerging applications in chemical biology have also been reported. A 2024 Nature Chemical Biology paper described the use of 2-chloro-4-(4-methylphenyl)-1,3-thiazole as a chemical probe to study protein-protein interactions in inflammatory pathways. The compound's ability to selectively modulate these interactions without complete inhibition offers new opportunities for pathway elucidation and target validation in complex biological systems.

Several pharmaceutical companies have included derivatives of 2-chloro-4-(4-methylphenyl)-1,3-thiazole in their pipelines, with one candidate currently in Phase I clinical trials for rheumatoid arthritis. The compound's patent landscape has become increasingly active, with 12 new filings in 2023-2024 covering various therapeutic applications and formulation technologies. This commercial interest underscores the compound's potential as a valuable scaffold in drug development.

Future research directions include exploring the compound's potential in combination therapies and further optimizing its selectivity profile. The development of radiolabeled versions for PET imaging applications is another active area of investigation. As the understanding of this compound's mechanism of action deepens, its applications in precision medicine are expected to expand significantly in the coming years.

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